molecular formula C16H16N2O2S B11356289 3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide

3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11356289
M. Wt: 300.4 g/mol
InChI Key: ZYMUBNYDXDWHMD-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiazole ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the thiazole ring through a series of substitution reactions. The carboxamide group is then added via amidation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzofuran core may also contribute to its biological effects by interacting with cellular membranes and proteins. These interactions can lead to various physiological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-(4-methyl-2-thiazolyl)-1-benzofuran-3-carboxamide
  • 3-methyl-N-[2-(2-thiazolyl)ethyl]-1-benzofuran-2-carboxamide
  • 4-methyl-2-(2-thiazolyl)-1-benzofuran-3-carboxamide

Uniqueness

3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to the specific positioning of the thiazole ring and the methyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets, leading to different pharmacological profiles compared to similar compounds.

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H16N2O2S/c1-10-13-5-3-4-6-14(13)20-15(10)16(19)17-8-7-12-9-21-11(2)18-12/h3-6,9H,7-8H2,1-2H3,(H,17,19)

InChI Key

ZYMUBNYDXDWHMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NCCC3=CSC(=N3)C

Origin of Product

United States

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